molecular formula C12H10MgO2 B8553578 Magnesium di(phenolate) CAS No. 7721-07-5

Magnesium di(phenolate)

Cat. No. B8553578
CAS RN: 7721-07-5
M. Wt: 210.51 g/mol
InChI Key: KRPXAHXWPZLBKL-UHFFFAOYSA-L
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Patent
US04454357

Procedure details

A mixture of 48.5 g of this magnesium methylate and 105 g of phenol was suspended in 150 ml of n-heptane. The suspension was heated to reflux n-heptane at 98° C. for 10 hours, then cooled, and evaporated in a rotary evaporator to remove n-heptane and methanol, thereby giving 110 g of magnesium phenolate.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].C[O-].[Mg+2:5].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCCCCCC>[C:6]1([O-:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Mg+2:5].[C:6]1([O-:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
C[O-].C[O-].[Mg+2]
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove n-heptane and methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.